molecular formula C17H15ClN2OS2 B3006018 1-(4-Chlorobenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea CAS No. 2034420-53-4

1-(4-Chlorobenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

Cat. No.: B3006018
CAS No.: 2034420-53-4
M. Wt: 362.89
InChI Key: RDWJNKSBQGJQKV-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a synthetic organic compound that features a urea core substituted with a 4-chlorobenzyl group and two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea typically involves the reaction of 4-chlorobenzyl isocyanate with a thiophene derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorobenzyl and thiophene groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-3-(thiophen-2-ylmethyl)urea: Lacks the additional thiophene ring.

    1-(4-Chlorobenzyl)-3-(furan-2-ylmethyl)urea: Contains a furan ring instead of thiophene.

    1-(4-Chlorobenzyl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of thiophene.

Uniqueness

1-(4-Chlorobenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is unique due to the presence of two thiophene rings, which can confer distinct electronic properties and enhance its reactivity compared to similar compounds

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS2/c18-14-5-3-12(4-6-14)10-19-17(21)20-16(13-7-9-22-11-13)15-2-1-8-23-15/h1-9,11,16H,10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWJNKSBQGJQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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